molecular formula C7H6ClI B3056325 1-chloro-3-(iodomethyl)benzene CAS No. 70450-41-8

1-chloro-3-(iodomethyl)benzene

Cat. No.: B3056325
CAS No.: 70450-41-8
M. Wt: 252.48 g/mol
InChI Key: FKAPOYYRUVEGPE-UHFFFAOYSA-N
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Description

1-Chloro-3-(iodomethyl)benzene is an organic compound with the molecular formula C7H6ClI. It is a benzene derivative where a chlorine atom is attached to the first carbon and an iodomethyl group is attached to the third carbon of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(iodomethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of 3-methylbenzyl chloride using iodine in the presence of a catalyst. The reaction typically occurs under mild conditions, making it efficient and practical for laboratory synthesis .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(iodomethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide or amine groups.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and ammonia, typically under mild to moderate temperatures.

    Electrophilic Aromatic Substitution: Reagents such as sulfuric acid and nitric acid are used under controlled conditions to facilitate the substitution reactions.

Major Products Formed:

    Nucleophilic Substitution: Products include 3-chlorobenzyl alcohol and 3-chlorobenzylamine.

    Electrophilic Aromatic Substitution: Products include nitro- and sulfonyl-substituted benzene derivatives.

Scientific Research Applications

1-Chloro-3-(iodomethyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-chloro-3-(iodomethyl)benzene exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways include:

    Nucleophilic Substitution: The iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

    Electrophilic Aromatic Substitution: The benzene ring’s electron-rich nature facilitates the attack by electrophiles, leading to substitution reactions.

Comparison with Similar Compounds

1-Chloro-3-(iodomethyl)benzene can be compared with other similar compounds, such as:

  • 1-Chloro-2-(iodomethyl)benzene
  • 1-Chloro-4-(iodomethyl)benzene
  • 1-Bromo-3-(iodomethyl)benzene

Uniqueness: The unique positioning of the chlorine and iodomethyl groups on the benzene ring in this compound imparts distinct chemical properties and reactivity patterns compared to its isomers and analogs .

Properties

IUPAC Name

1-chloro-3-(iodomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAPOYYRUVEGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448144
Record name Benzene, 1-chloro-3-(iodomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70450-41-8
Record name 1-Chloro-3-(iodomethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70450-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3-(iodomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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